molecular formula C21H23N3O2S2 B6479131 N-cyclopentyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260920-34-0

N-cyclopentyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6479131
CAS No.: 1260920-34-0
M. Wt: 413.6 g/mol
InChI Key: VTDUPGKOKMNKGQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core, a sulfanyl acetamide linkage, and substituents including a cyclopentyl group and a 2,4-dimethylphenyl moiety. While direct data on this compound are absent in the provided evidence, its structural analogs suggest synthesis via coupling reactions (e.g., diazonium salt coupling or nucleophilic substitution ). Based on similar compounds, its molecular weight is likely between 350–400 g/mol, with a melting point range of 150–250°C, influenced by substituent interactions .

Properties

IUPAC Name

N-cyclopentyl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-13-7-8-17(14(2)11-13)24-20(26)19-16(9-10-27-19)23-21(24)28-12-18(25)22-15-5-3-4-6-15/h7-11,15H,3-6,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDUPGKOKMNKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

  • Molecular Formula : C21H23N3O2S2
  • Molecular Weight : 413.6 g/mol
  • CAS Number : 1260920-34-0

This compound features a thienopyrimidine core , known for various biological activities, particularly in anticancer and antimicrobial applications. Its structure includes a cyclopentyl group and a sulfanylacetamide moiety, which may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties:

Cell Line IC50 (µM) Mechanism
MV4-11 (Leukemia)0.3Cell proliferation inhibition
MOLM13 (Leukemia)1.2Induction of apoptosis via ERK pathway
Caco-2 (Colorectal)39.8% viabilityCytotoxic effects observed

These findings suggest that the compound may be effective in treating specific types of leukemia and potentially other cancers through its ability to inhibit cell growth and induce apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Methicillin-resistant S. aureus (MRSA)< 1 µg/mLStrong antibacterial effect
Vancomycin-resistant E. faecium< 2 µg/mLEffective against resistant strains

These results highlight the potential of N-cyclopentyl derivatives in combating drug-resistant infections.

Case Studies

  • Screening for Anticancer Compounds :
    A study conducted by Walid Fayad et al. focused on screening a library of compounds for anticancer activity using multicellular spheroids. N-cyclopentyl derivatives demonstrated significant cytotoxicity against selected cancer cell lines, indicating their potential for further development as anticancer agents .
  • Antimicrobial Efficacy Research :
    Research published in MDPI explored the synthesis and biological activity of novel thiazole derivatives but noted the significance of thienopyrimidine derivatives like N-cyclopentyl compounds in developing new antimicrobial therapies targeting resistant bacteria .

Comparison with Similar Compounds

Inferred properties for the target compound :

  • ¹H-NMR : Aromatic protons (δ 7.0–8.0 ppm), cyclopentyl CH₂ (δ 1.5–2.5 ppm), and NH (δ ~10.3 ppm) .
  • IR : C=O (1660–1680 cm⁻¹), S–S/C–N (1100–1250 cm⁻¹) .

Key Research Findings and Data Gaps

  • Synthetic routes : Diazonium coupling () and nucleophilic substitution () are viable methods, but optimization for the cyclopentyl group is unexplored .
  • Thermal stability : Higher melting points (e.g., 288°C for 13a in ) correlate with rigid aromatic systems, while alkyl substituents (e.g., cyclopentyl) may lower melting points .
  • Contradictions: compounds (m.p. 134–178°C) vs. (m.p. 274–288°C) highlight how cyano groups increase rigidity and melting points .

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